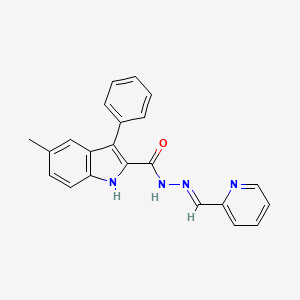![molecular formula C19H17ClN2O3 B5526342 5-{1-[5-(2-chlorophenyl)-2-furoyl]-2-pyrrolidinyl}-3-methylisoxazole](/img/structure/B5526342.png)
5-{1-[5-(2-chlorophenyl)-2-furoyl]-2-pyrrolidinyl}-3-methylisoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds structurally similar to "5-{1-[5-(2-chlorophenyl)-2-furoyl]-2-pyrrolidinyl}-3-methylisoxazole" often involves multistep organic reactions, including cyclization and functionalization processes. For instance, the synthesis of related bicyclic thiohydantoin fused to pyrrolidine compounds demonstrates complex cyclization reactions, indicating a potential pathway for synthesizing similarly structured molecules (Nural et al., 2018).
Molecular Structure Analysis
The molecular structure of complex organic compounds is typically characterized using techniques such as NMR, FT-IR, MS, and HRMS. Single-crystal X-ray diffraction studies provide definitive stereochemical information. For compounds within this chemical family, detailed structural analysis is essential for understanding their chemical behavior and potential interactions (Nural et al., 2018).
Chemical Reactions and Properties
Compounds like "5-{1-[5-(2-chlorophenyl)-2-furoyl]-2-pyrrolidinyl}-3-methylisoxazole" are expected to undergo various chemical reactions, including those typical of furan and pyrrolidine derivatives. The reactivity can be influenced by the presence of electron-withdrawing or donating groups, affecting reactions such as nucleophilic substitutions or electrophilic additions.
Physical Properties Analysis
The physical properties, including melting point, boiling point, solubility, and crystalline structure, are crucial for understanding the compound's behavior in different environments. These properties are often determined experimentally through methods like differential scanning calorimetry (DSC) and solubility tests in various solvents.
Chemical Properties Analysis
The chemical properties of such molecules include acidity or basicity, redox potential, and stability under different conditions. These can be assessed through experimental procedures like potentiometric titration for acidity constants, as demonstrated in studies of structurally similar compounds (Nural et al., 2018).
Aplicaciones Científicas De Investigación
Antileukemic Activity
Research by Ladurée et al. (1989) focused on the synthesis and evaluation of antileukemic activity of various compounds, including 5-substituted derivatives of dimethyl 2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylate. This study found that specific compounds in this class exhibited significant antileukemic activity, which is comparable to known drugs like mitomycin (Ladurée et al., 1989).
Synthesis and Antimicrobial Activity
Research by Mertsalov et al. (2021) studied the reaction of 5-arylisoxazolyl- and 4,5-dichloroisothiazolylallylamines with pyromucic acid chlorides, leading to the formation of compounds with potential antimicrobial properties. This process involves the acylation of allylamine nitrogen atom and subsequent intramolecular Diels–Alder reaction (Mertsalov et al., 2021).
Anti-inflammatory and Antibacterial Agents
A study by Ravula et al. (2016) reported the synthesis of novel Pyrazoline derivatives that exhibit both anti-inflammatory and antibacterial properties. The study highlighted the efficiency of microwave irradiation methods in the synthesis process, leading to higher yields and environmentally friendly processes (Ravula et al., 2016).
Synthesis of Isothiazoles
Duan et al. (1997) conducted a study on the reaction of furans with trithiazyl trichloride, which led to the synthesis of isothiazoles. This study contributed to the understanding of the chemical reactivity of furans and the development of new synthesis methods for isothiazoles (Duan et al., 1997).
COX-1 Inhibitors
Vitale et al. (2013) researched the design and synthesis of a new series of 3,4-diarylisoxazoles as selective cyclooxygenase-1 (COX-1) inhibitors. This research provided insights into the structure-activity relationships and the potential therapeutic applications of these compounds (Vitale et al., 2013).
Propiedades
IUPAC Name |
[5-(2-chlorophenyl)furan-2-yl]-[2-(3-methyl-1,2-oxazol-5-yl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3/c1-12-11-18(25-21-12)15-7-4-10-22(15)19(23)17-9-8-16(24-17)13-5-2-3-6-14(13)20/h2-3,5-6,8-9,11,15H,4,7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXFOQNPBMQYKAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C2CCCN2C(=O)C3=CC=C(O3)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-{1-[5-(2-Chlorophenyl)-2-furoyl]-2-pyrrolidinyl}-3-methylisoxazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5526266.png)
![6-(4-nitro-1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B5526271.png)
![3-isopropyl-N-[2-(4-morpholinyl)-2-(3-pyridinyl)ethyl]-5-isoxazolecarboxamide](/img/structure/B5526273.png)
methyl]-4-ethoxyaniline](/img/structure/B5526279.png)
![methyl 4-{[(4-morpholinylamino)carbonothioyl]amino}benzoate](/img/structure/B5526300.png)
![N-(2,3-dimethylphenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5526310.png)


![3,5-dimethoxy-N-(2-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5526343.png)
![3-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzaldehyde oxime](/img/structure/B5526349.png)
![7-(2-thienyl)-4-[4-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione](/img/structure/B5526361.png)
![2-(2-{2-[1-(4-piperidinyl)-1H-1,2,3-triazol-4-yl]-1H-imidazol-1-yl}phenyl)ethanol hydrochloride](/img/structure/B5526366.png)
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-(2-methyl-3-phenyl-2-propen-1-ylidene)acetohydrazide](/img/structure/B5526371.png)
![2-phenyl-5-[(piperidin-1-ylacetyl)amino]-2H-1,2,3-triazole-4-carboxamide](/img/structure/B5526379.png)